REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[S:9][C:8](SC)=[N:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:13].C1C[O:17]CC1.C[O-].[Na+]>CCOC(C)=O>[NH2:13][C:3]1[CH:4]=[CH:5][C:6]2[NH:7][C:8](=[O:17])[S:9][C:10]=2[C:2]=1[Br:1] |f:2.3|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=2N=C(SC21)SC)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
sodium methoxide
|
Quantity
|
0.471 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating to 60 C in a hot oil bath
|
Type
|
STIRRING
|
Details
|
with stirring for several hours
|
Type
|
WAIT
|
Details
|
to 90 C for several hours
|
Type
|
WASH
|
Details
|
washed with sat'd NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organics were then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(NC(S2)=O)C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |